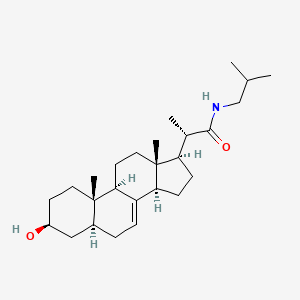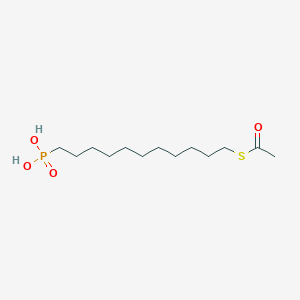![molecular formula C35H43Cl2N3O4Ru B12056297 Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II) is a complex organometallic compound that features a ruthenium center coordinated with a variety of ligands. This compound is known for its catalytic properties, particularly in olefin metathesis reactions, which are widely used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene and other ligands in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using appropriate reducing agents.
Substitution: Ligands in the compound can be substituted with other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(VI) species, while reduction could produce ruthenium(0) complexes .
Applications De Recherche Scientifique
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II) exerts its effects involves the coordination of the ruthenium center with the ligands, facilitating various catalytic processes. The molecular targets and pathways involved include the activation of olefin substrates and the formation of metallacyclobutane intermediates, which are key steps in the metathesis reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylideneruthenium(II):
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylideneruthenium(II): Another variant with similar catalytic properties.
Uniqueness
The uniqueness of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II) lies in its specific ligand arrangement, which can provide distinct catalytic properties and selectivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C35H43Cl2N3O4Ru |
|---|---|
Poids moléculaire |
741.7 g/mol |
Nom IUPAC |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-[(2-ethoxy-2-oxoacetyl)amino]-2-propan-2-yloxyphenyl]methylidene]ruthenium |
InChI |
InChI=1S/C21H26N2.C14H17NO4.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-5-18-14(17)13(16)15-11-6-7-12(10(4)8-11)19-9(2)3;;;/h9-12H,7-8H2,1-6H3;4,6-9H,5H2,1-3H3,(H,15,16);2*1H;/q;;;;+2/p-2 |
Clé InChI |
JILXLQWXSILBOS-UHFFFAOYSA-L |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC(C)C)C=[Ru](=C2N(CCN2C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bis{((S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate)](/img/structure/B12056217.png)
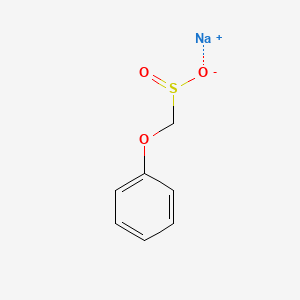

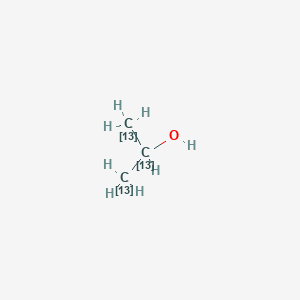
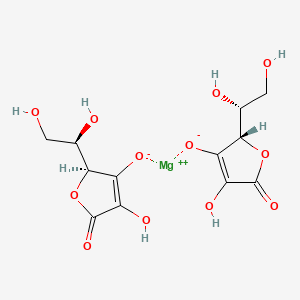
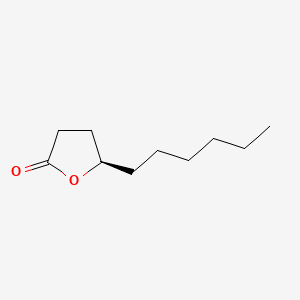
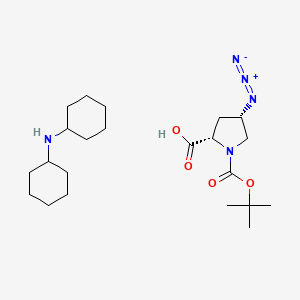
![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)



